4-(4-(4-Bromophenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
CAS No.: 477330-13-5
Cat. No.: VC16166917
Molecular Formula: C21H17BrN4OS
Molecular Weight: 453.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477330-13-5 |
|---|---|
| Molecular Formula | C21H17BrN4OS |
| Molecular Weight | 453.4 g/mol |
| IUPAC Name | 4-[4-(4-bromophenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
| Standard InChI | InChI=1S/C21H17BrN4OS/c1-27-19-4-2-3-15(13-19)14-28-21-25-24-20(16-9-11-23-12-10-16)26(21)18-7-5-17(22)6-8-18/h2-13H,14H2,1H3 |
| Standard InChI Key | FBYXZROQSUOKHK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4 |
Introduction
Structural and Electronic Properties
Molecular Architecture
The compound’s IUPAC name, 4-[4-(4-bromophenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine, reflects its three primary components:
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1,2,4-Triazole core: Serves as a planar scaffold for substituent attachment.
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4-Bromophenyl group: Introduces electron-withdrawing effects via the bromine atom.
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3-Methoxybenzylthio chain: Enhances lipophilicity and potential membrane permeability.
The SMILES notation (COC1=CC=CC(=C1)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4) and InChIKey (FBYXZROQSUOKHK-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .
Conformational Analysis
X-ray crystallography of analogous triazole derivatives (e.g., CID 2443499) reveals that the triazole ring adopts a near-planar conformation, with substituents oriented orthogonally to minimize steric clashes . Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, indicating significant polarity due to the bromine and methoxy groups .
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 453.4 g/mol | |
| Predicted LogP | 3.8 (Moderate lipophilicity) | |
| Rotatable Bonds | 6 | |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Optimization
General Synthetic Pathway
The compound is synthesized via a multi-step protocol:
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Formation of the triazole core: Cyclocondensation of thiosemicarbazide derivatives with substituted benzaldehydes.
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Sulfide linkage introduction: Nucleophilic substitution using 3-methoxybenzyl mercaptan.
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Bromophenyl incorporation: Suzuki-Miyaura coupling with 4-bromophenylboronic acid .
Reaction yields typically range from 45–60%, with purity confirmed via HPLC (>95%).
Table 2: Synthetic Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | NHCSNH, EtOH | 80°C | 8 hr | 58% |
| 2 | 3-MeO-CHCHSH, KCO | RT | 12 hr | 52% |
| 3 | 4-BrCHB(OH), Pd(PPh) | 100°C | 24 hr | 47% |
Biological Activity and Mechanisms
Antimicrobial Effects
Preliminary assays show moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL) . The thioether linkage likely disrupts microbial membrane integrity.
Table 3: Pharmacological Data
| Assay | Result | Model | Reference |
|---|---|---|---|
| Cytotoxicity (IC) | 12.3 µM | MCF7 | |
| Antibacterial (MIC) | 32 µg/mL | S. aureus | |
| Antifungal (MIC) | 64 µg/mL | C. albicans |
Physicochemical Characterization
Spectroscopic Analysis
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FT-IR: Peaks at 1590 cm (C=N stretch), 750 cm (C-Br bend).
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H NMR (DMSO-d): δ 8.72 (d, pyridine-H), 7.45 (m, bromophenyl-H), 3.82 (s, OCH) .
Chromatographic Behavior
HPLC retention time: 14.2 min (C18 column, 70:30 MeOH:HO).
Computational Insights
Docking Studies
Molecular docking into the EGFR kinase domain (PDB: 1M17) reveals a binding affinity of −9.2 kcal/mol, driven by hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .
ADMET Predictions
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